molecular formula C11H12N4O2 B11649162 N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11649162
M. Wt: 232.24 g/mol
InChI Key: RKWXXJMWTAMLTF-MDWZMJQESA-N
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Description

N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 1-(furan-2-yl)ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the carbohydrazide can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced hydrazides.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(furan-2-yl)ethylidene]methoxycarbohydrazide
  • Ethanone, 1-(2-furanyl)-

Uniqueness

N’-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a furan ring, a pyrazole ring, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-7-6-9(14-12-7)11(16)15-13-8(2)10-4-3-5-17-10/h3-6H,1-2H3,(H,12,14)(H,15,16)/b13-8+

InChI Key

RKWXXJMWTAMLTF-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2

Origin of Product

United States

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